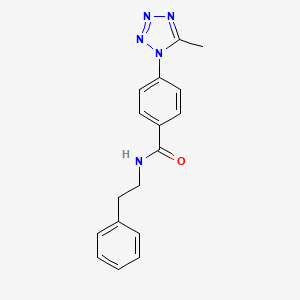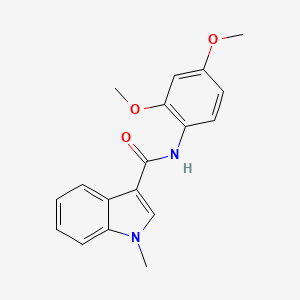
4-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Benzamide Group: The tetrazole derivative is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Introduction of the Phenylethyl Group: Finally, the phenylethyl group is introduced through a nucleophilic substitution reaction using 2-phenylethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the tetrazole ring.
Reduction: Reduction reactions may target the benzamide group, converting it to an amine.
Substitution: The phenylethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxidation of the methyl group may yield a carboxylic acid derivative.
Reduction: Reduction of the benzamide group may produce a primary amine.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: Tetrazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology
Enzyme Inhibition: Some tetrazole derivatives are known to inhibit specific enzymes, making them useful in biochemical research.
Protein Binding: They can also be used to study protein-ligand interactions.
Medicine
Drug Development: Tetrazole derivatives are explored for their potential as therapeutic agents in treating various diseases, including cancer and infectious diseases.
Industry
Agriculture: These compounds can be used in the development of agrochemicals such as herbicides and fungicides.
Pharmaceuticals: They are also used in the synthesis of active pharmaceutical ingredients (APIs).
作用机制
The mechanism of action of 4-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide would depend on its specific biological target. Generally, tetrazole derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
4-(1H-tetrazol-1-yl)benzamide: Lacks the methyl and phenylethyl groups.
4-(5-methyl-1H-tetrazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of the benzamide group.
N-(2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide: Similar structure but without the methyl group on the tetrazole ring.
Uniqueness
4-(5-methyl-1H-tetrazol-1-yl)-N-(2-phenylethyl)benzamide is unique due to the presence of both the methyl group on the tetrazole ring and the phenylethyl group attached to the benzamide. These structural features may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.
属性
分子式 |
C17H17N5O |
|---|---|
分子量 |
307.35 g/mol |
IUPAC 名称 |
4-(5-methyltetrazol-1-yl)-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C17H17N5O/c1-13-19-20-21-22(13)16-9-7-15(8-10-16)17(23)18-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,23) |
InChI 键 |
WMPQPWVRAQMNRF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2'-(2-methylpropyl)-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12177627.png)

![N-[(naphthalen-1-yloxy)acetyl]methionine](/img/structure/B12177653.png)

![(4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12177665.png)
![1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-phenyl-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B12177666.png)
![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12177667.png)


![4-[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine](/img/structure/B12177681.png)




